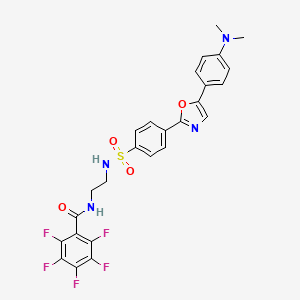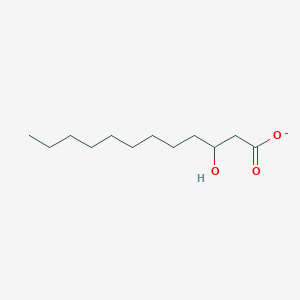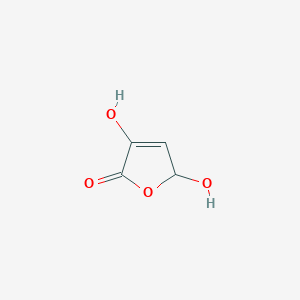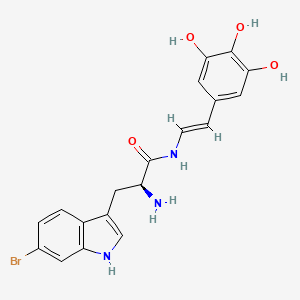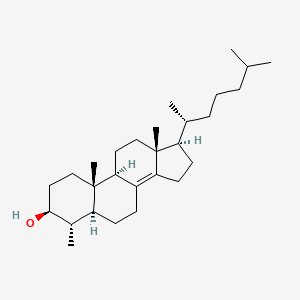
4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4alpha-methyl-5alpha-cholest-8(14)-en-3beta-ol is a 3beta-sterol that is 5alpha-cholest-8(14)-en-3beta-ol bearing an alpha-methyl substituent at position 4. It is a 3beta-sterol and a cholestanoid.
Scientific Research Applications
Role in Bacterial Sterol Biosynthesis
4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol has been identified in the bacterium Methylococcus capsulatus. This compound is part of the 4,4-dimethyl and 4alpha-methyl sterols group. The research suggests that sterol biosynthesis in this bacterium is blocked at the level of 4alpha-methyl delta8(14)-sterols, indicating a specific step in bacterial sterol synthesis where this compound plays a role (Bouvier et al., 1976).
Impact on Sterol Biosynthesis in Cells
Another study focused on the effects of various compounds, including 4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol, on sterol synthesis in cells. It was found that compounds similar to 4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol were potent inhibitors of sterol synthesis, influencing the production of cholesterol in cells (Schroepfer et al., 1977).
Synthesis and Structural Studies
The chemical synthesis and structure determination of related compounds, such as 14alpha-Methyl-5alpha-cholest-7-en-3beta,15beta-diol and 14alpha-Methyl-5alpha-cholest-7-en-3beta,15alpha-diol, have been explored. These studies contribute to the broader understanding of sterols structurally related to 4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol, enhancing our knowledge of sterol chemistry and biosynthesis (Spike et al., 1978).
Interaction with Hepatoma Cells
The interactions of acyl derivatives of 4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol with hepatoma Hep G2 cells have been studied. These interactions help understand how variations of this compound can regulate cholesterol metabolism in liver cells, offering insights into potential therapeutic applications (Piir et al., 2004).
Sterol Metabolism in Echinoderms
Research on the sterol content of the echinoderm Asterias rubens showed the presence of sterols, including 4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol. This study provides insights into the biosynthesis and metabolic pathways of sterols in marine organisms (Smith et al., 1973).
properties
CAS RN |
62014-96-4 |
|---|---|
Product Name |
4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol |
Molecular Formula |
C28H48O |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,4S,5S,9R,10S,13R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-20,22-23,25-26,29H,7-17H2,1-6H3/t19-,20+,22-,23+,25+,26+,27-,28+/m1/s1 |
InChI Key |
UIPYFONRKZTOIY-GQZGFCDBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@@H]1O)C)C)[C@H](C)CCCC(C)C |
SMILES |
CC1C2CCC3=C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)CCCC(C)C |
Canonical SMILES |
CC1C2CCC3=C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)CCCC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



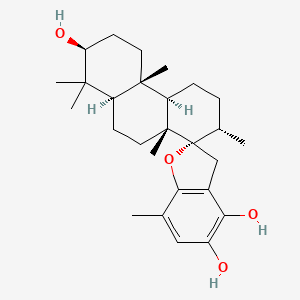
![(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1260169.png)
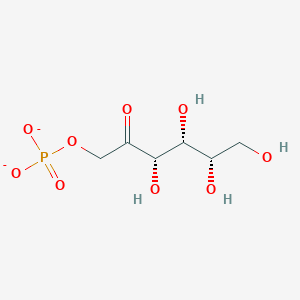
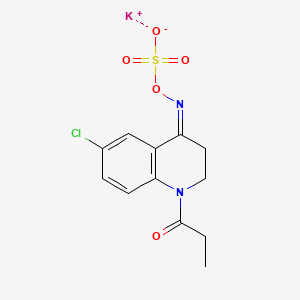
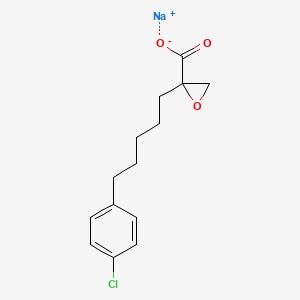
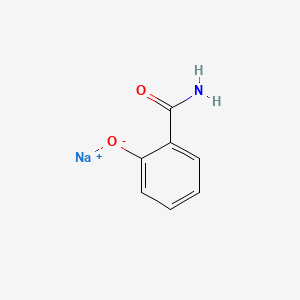
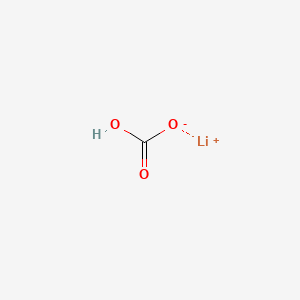
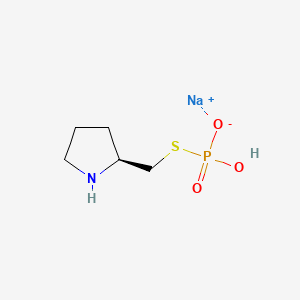
![(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260180.png)
![[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1260182.png)
